3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile 3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907649
InChI: InChI=1S/C18H15NO2/c19-11-13-3-1-4-14(9-13)12-21-16-7-8-17-15(10-16)5-2-6-18(17)20/h1,3-4,7-10H,2,5-6,12H2
SMILES:
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol

3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile

CAS No.:

Cat. No.: VC15907649

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile -

Specification

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
IUPAC Name 3-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxymethyl]benzonitrile
Standard InChI InChI=1S/C18H15NO2/c19-11-13-3-1-4-14(9-13)12-21-16-7-8-17-15(10-16)5-2-6-18(17)20/h1,3-4,7-10H,2,5-6,12H2
Standard InChI Key QNDNWBBHMYWEIC-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)C#N)C(=O)C1

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound consists of two primary subunits: a benzonitrile group and a 5-oxo-5,6,7,8-tetrahydronaphthalene (tetralone) system. The benzonitrile moiety contributes electron-withdrawing characteristics, enhancing the compound’s stability and reactivity in electrophilic substitutions. The tetralone subunit, a partially saturated naphthalene derivative with a ketone at the 5-position, introduces conformational rigidity and hydrogen-bonding potential. The methyleneoxy (-O-CH₂-) bridge connects these subunits, enabling spatial flexibility while maintaining electronic communication between the aromatic systems .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1292527-26-4
Molecular FormulaC₁₈H₁₅NO₂
Molecular Weight277.32 g/mol
AppearanceCrystalline solid
SolubilitySoluble in acetone, DMSO

Synthesis and Optimization

Reaction Pathway

The synthesis of 3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile involves a nucleophilic aromatic substitution between 6-hydroxy-1-tetralone and 3-(bromomethyl)benzonitrile. Potassium carbonate in acetone facilitates deprotonation of the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic benzyl bromide. The reaction proceeds under reflux for 6 hours, achieving a 79% yield after recrystallization from cyclohexane .

Mechanism:

  • Deprotonation of 6-hydroxy-1-tetralone by K₂CO₃ to form a phenoxide.

  • Nucleophilic attack on 3-(bromomethyl)benzonitrile, displacing bromide.

  • Purification via recrystallization to isolate the product.

Table 2: Synthesis Parameters

ParameterCondition
Reactants6-Hydroxy-1-tetralone, 3-(Bromomethyl)benzonitrile
BaseK₂CO₃ (2 equiv)
SolventAcetone
TemperatureReflux (~56°C)
Reaction Time6 hours
Yield79%

Scalability and Modifications

The protocol is scalable to multigram quantities without significant yield reduction. Substituting 3-(bromomethyl)benzonitrile with other benzyl halides (e.g., chloride or iodide) may alter reaction kinetics but requires optimization. Alternative bases like cesium carbonate or phase-transfer catalysts could enhance efficiency in non-polar solvents .

Computational and Experimental Insights

Molecular Docking Studies

Preliminary docking simulations using AutoDock Vina suggest affinity for MAO-B (PDB: 2V5Z) with a predicted binding energy of -8.2 kcal/mol. The tetralone ketone forms hydrogen bonds with Gln206, while the benzonitrile group occupies a hydrophobic subpocket .

ADMET Profiling

Computational ADMET predictions (SwissADME) indicate:

  • Absorption: High gastrointestinal absorption (LogP = 2.8).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low AMES mutagenicity risk.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing O- vs. C-alkylation in the presence of excess base.

  • Purification: Recrystallization efficiency depends on solvent polarity and cooling rates.

Research Opportunities

  • Biological Screening: Prioritize assays for MAO inhibition, anti-aggregation activity, and cytotoxicity.

  • Derivatization: Introduce fluorine atoms or sulfonamide groups to enhance potency and pharmacokinetics.

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